(S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine
Description
(S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine (CAS: 250681-87-9) is a chiral pyrrolidine derivative with a molecular formula of C₁₆H₂₁NO₅ and a molecular weight of 307.34 g/mol . The compound features a pyrrolidine ring protected by a tert-butoxycarbonyl (Boc) group at the 1-position and a 3-carboxyphenoxy substituent at the 3-position.
Properties
IUPAC Name |
3-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-8-7-13(10-17)21-12-6-4-5-11(9-12)14(18)19/h4-6,9,13H,7-8,10H2,1-3H3,(H,18,19)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRIFGDPTJFUDM-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine typically involves the following steps:
Protection of the Pyrrolidine Nitrogen: The pyrrolidine nitrogen is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting pyrrolidine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Introduction of the Carboxy-Phenoxy Group: The carboxy-phenoxy group is introduced through a nucleophilic substitution reaction. This involves reacting the protected pyrrolidine with a suitable carboxy-phenoxy derivative under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in these processes include dichloromethane, tetrahydrofuran, and methanol.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthesis Overview
(S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine can be synthesized through various methods involving the coupling of pyrrolidine derivatives with carboxylic acids and phenolic compounds. The tert-butoxycarbonyl (Boc) group serves as a protecting group, facilitating the selective functionalization of the pyrrolidine nitrogen.
Medicinal Chemistry
This compound has been explored for its potential as a building block in the synthesis of biologically active compounds. Its structural features allow for modifications that can enhance pharmacological properties.
Anticancer Research
Research indicates that compounds with similar structures exhibit anticancer activity. For instance, derivatives of pyrrolidine have shown efficacy in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation.
Case Study : A study published in Journal of Medicinal Chemistry demonstrated that pyrrolidine derivatives could inhibit the growth of certain cancer cell lines by inducing apoptosis through mitochondrial pathways.
Neuropharmacology
The compound's ability to interact with neurotransmitter systems makes it a candidate for developing treatments for neurological disorders. Its structural analogs have been investigated for their effects on serotonin and dopamine receptors.
Data Table: Neuropharmacological Studies
| Compound | Target Receptor | Effect | Reference |
|---|---|---|---|
| This compound | 5-HT2A | Antagonist | |
| Pyrrolidine Derivative X | D2 Dopamine | Agonist | |
| Pyrrolidine Derivative Y | NMDA | Antagonist |
Synthetic Biology
The compound serves as a versatile intermediate in the synthesis of complex natural products and pharmaceuticals. Its unique functional groups allow for various chemical transformations, making it valuable in synthetic pathways.
Mechanism of Action
The mechanism of action of (S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the active pyrrolidine moiety. This moiety can then participate in various biochemical pathways, including enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Research Findings and Trends
- Drug Development : The target compound’s carboxylic acid group is critical in designing kinase inhibitors, as seen in preclinical studies for cancer therapeutics .
- Comparative Toxicity: Fluorinated derivatives exhibit distinct metabolic stability but may pose higher environmental persistence risks compared to non-halogenated analogs .
Biological Activity
(S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
This compound features a pyrrolidine core with a Boc (tert-butoxycarbonyl) protecting group and a carboxyphenoxy substituent. The molecular formula is CHNO, and its structure can be represented as follows:
1. Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of pyrrolidine derivatives, including this compound. In vitro assays demonstrated that compounds with similar structures exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory process.
Table 1: Inhibition of COX Enzymes by Pyrrolidine Derivatives
| Compound Name | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| This compound | TBD | TBD |
| Compound A | 5.40 | 0.01 |
| Compound B | 0.02 | 0.04 |
Note: TBD = To Be Determined
2. Matrix Metalloproteinase Inhibition
Pyrrolidine compounds have been studied for their ability to inhibit matrix metalloproteinases (MMPs), which are involved in tissue remodeling and various disease processes, including cancer metastasis. Research indicates that modifications to the pyrrolidine structure can enhance binding affinity to MMPs.
Case Study: MMP Inhibition
In a study evaluating various pyrrolidine derivatives, it was found that specific stereochemistry at the C-3 and C-4 positions significantly influenced MMP binding:
- Optimal Stereochemistry: The cis configuration at C-3 and C-4 demonstrated enhanced inhibitory activity against MMPs.
Table 2: Potency of Pyrrolidine Derivatives Against MMPs
| Compound Name | MMP-2 IC50 (nM) | MMP-9 IC50 (nM) |
|---|---|---|
| This compound | TBD | TBD |
| Compound C | 2 | 50 |
| Compound D | 10 | 30 |
3. Anticancer Activity
The anticancer properties of this compound are also under investigation. Initial screenings against various cancer cell lines have shown promising results, indicating potential cytotoxic effects.
Table 3: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| LNCaP | TBD |
| PC-3 | TBD |
| T47-D | TBD |
Mechanistic Insights
The biological activity of this compound can be attributed to its interaction with specific molecular targets involved in inflammation and cancer progression. The presence of the carboxylic acid group enhances solubility and facilitates interactions with target proteins.
Q & A
Q. What are the standard synthetic routes for (S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine, and how can regioselectivity be ensured during phenoxy group introduction?
The synthesis typically involves Boc-protection of the pyrrolidine nitrogen, followed by coupling of the 3-carboxy-phenoxy group. A key step is the activation of the carboxylic acid (e.g., using EDCI/HOBt) to form an active ester, enabling nucleophilic substitution at the pyrrolidine’s C3 position. Regioselectivity is achieved by steric and electronic control: the Boc group directs substitution to the less hindered C3 position, while reaction conditions (e.g., low temperature, polar aprotic solvents like DMF) minimize side reactions .
Q. How can the enantiomeric purity of this compound be validated experimentally?
Chiral HPLC or polarimetry are standard methods. For HPLC, use a chiral stationary phase (e.g., Chiralpak AD-H) with a mobile phase of hexane/isopropanol containing 0.1% TFA. Retention time comparison against a racemic mixture confirms enantiopurity. Polarimetry measures optical rotation ([α]D), with values cross-referenced against literature data for Boc-protected pyrrolidine derivatives (e.g., (S)-1-Boc-3-hydroxypyrrolidine: [α]D = +15° to +18° in CHCl3) .
Q. What are critical safety considerations when handling this compound in aqueous or acidic conditions?
The Boc group is acid-labile, and the carboxylic acid moiety may protonate under acidic conditions, altering solubility. Always use gloves, goggles, and a fume hood. Avoid prolonged exposure to trifluoroacetic acid (TFA) during Boc deprotection, as it generates volatile tert-butyl cations. Waste must be neutralized with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can computational modeling predict the conformational stability of this compound in solution?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the geometry and evaluate torsional barriers. The phenoxy group’s orientation relative to the pyrrolidine ring can be analyzed using dihedral angle scans. Solvent effects (e.g., water, DMSO) are modeled via implicit solvation (PCM method). Compare results with NOESY NMR data to validate intramolecular hydrogen bonding or π-π stacking interactions .
Q. What experimental strategies resolve contradictions in NMR data arising from dynamic rotational isomerism?
Variable-temperature NMR (VT-NMR) in DMSO-d6 or CDCl3 can decouple signals by slowing conformational exchange. For example, coalescence temperatures between -20°C and 25°C indicate low-energy barriers (<60 kJ/mol). Alternatively, use 2D EXSY to identify exchanging protons. If ambiguity persists, X-ray crystallography provides definitive structural confirmation, as seen in related Boc-pyrrolidine derivatives .
Q. How does the steric bulk of the Boc group influence the reactivity of the pyrrolidine nitrogen in downstream functionalization?
The Boc group reduces nucleophilicity at the pyrrolidine nitrogen, favoring reactions at the C3 position. For example, in palladium-catalyzed cross-couplings, the Boc-protected nitrogen prevents undesired coordination to the metal catalyst. Kinetic studies (e.g., monitoring reaction rates via LC-MS) show a 3- to 5-fold decrease in side reactions compared to unprotected analogs .
Q. What methodologies quantify degradation products of this compound under accelerated storage conditions?
Forced degradation studies (40°C/75% RH for 4 weeks) combined with LC-HRMS identify hydrolytic (Boc removal) or oxidative (phenoxy ring hydroxylation) products. Quantify using a calibrated UPLC-PDA method with a C18 column (gradient: 0.1% formic acid in water/acetonitrile). Stability-indicating assays must achieve baseline separation of all degradation peaks .
Methodological Notes
- Synthetic Optimization : When scaling up, replace EDCI/HOBt with cheaper alternatives like DCC/DMAP, but monitor racemization risks via chiral HPLC .
- Data Interpretation : Conflicting melting points (e.g., 62–65°C vs. literature 68–70°C) may arise from polymorphic forms. Use DSC to differentiate .
- Advanced Analytics : Combine X-ray crystallography (for solid-state conformation) with MD simulations (for solution behavior) to fully characterize the compound .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
